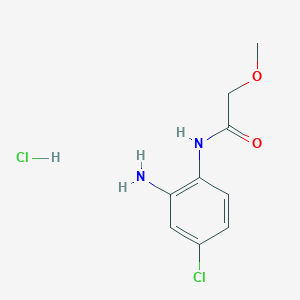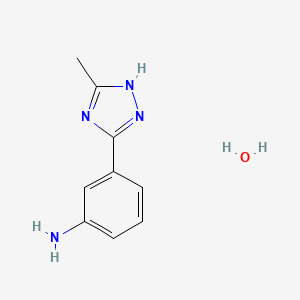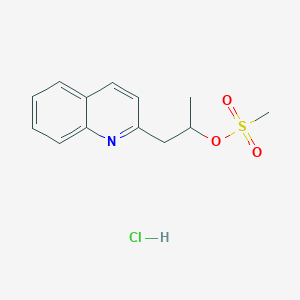
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride are not fully detailed in the search results. The molecular weight is 301.79 g/mol . Additional properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, MS) are not provided in the search results.Applications De Recherche Scientifique
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase (MetAP) inhibitors, revealing their significance in the study of enzyme inhibition mechanisms. These compounds show varied inhibitory potencies across different metal forms of Escherichia coli MetAP, highlighting the importance of metal concentration in their inhibitory action. X-ray structures of E. coli MetAP complexed with these inhibitors reveal a metal complex formation at the enzyme active site, emphasizing the role of extended hydrogen-bond and metal interaction networks in their mechanism of inhibition (Huang et al., 2006).
Antimicrobial and Antimalarial Agents
The synthesis of novel quinoline-based 1,2,3-triazoles has been explored for their antimicrobial and antimalarial activities. These compounds, synthesized from intermediates including methanesulfonic acid, demonstrate significant potential in combating various microorganisms and Plasmodium falciparum, the causative agent of malaria (Parthasaradhi et al., 2015).
Coordination Polymers and Supramolecular Complexes
Research has also focused on the synthesis and structural analysis of coordination complexes and supramolecular complexes involving quinolin-2-yl derivatives. These studies reveal the formation of one-dimensional chains and bimetallic rings under the influence of different anions, suggesting the potential of these compounds in the development of novel coordination polymers and supramolecular assemblies (Wu et al., 2015).
Corrosion Inhibition
Quinolin-2-yl derivatives have been investigated for their adsorption characteristics and inhibition of mild steel corrosion in acidic mediums. These studies reveal the compounds as mixed-type inhibitors, forming protective films on mild steel surfaces and protecting the metal from acid attack. The research underscores the importance of these compounds in industrial applications where corrosion resistance is crucial (Olasunkanmi et al., 2016).
Propriétés
IUPAC Name |
1-quinolin-2-ylpropan-2-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.ClH/c1-10(17-18(2,15)16)9-12-8-7-11-5-3-4-6-13(11)14-12;/h3-8,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJCBNFBGTCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)OS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)
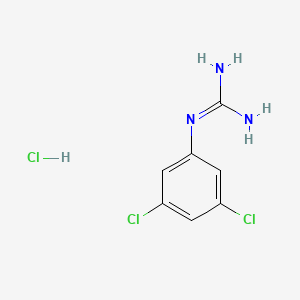
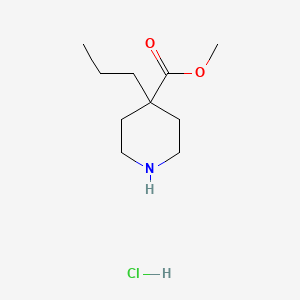
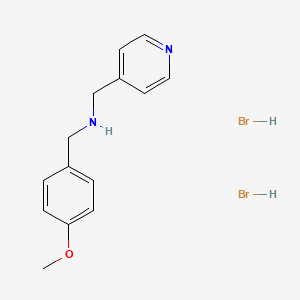
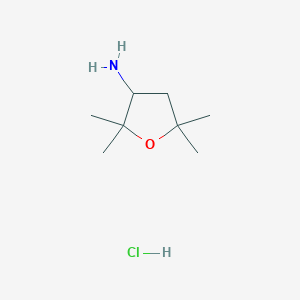
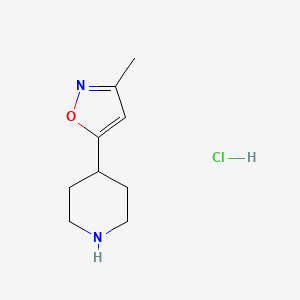
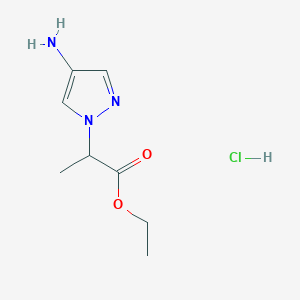
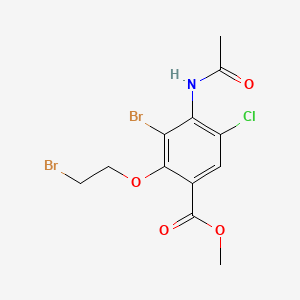
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
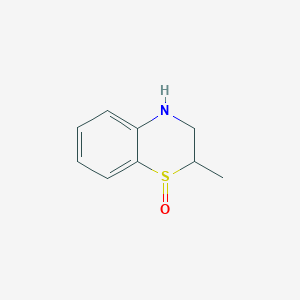
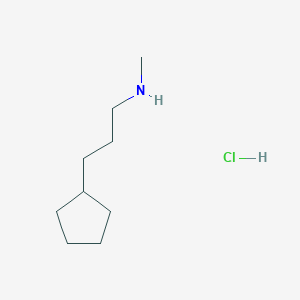
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
